molecular formula C11H14O5 B12403317 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid CAS No. 344299-45-2

3,4,5-Trimethoxyphenylacetic-2,2-D2 acid

Cat. No.: B12403317
CAS No.: 344299-45-2
M. Wt: 228.24 g/mol
InChI Key: DDSJXCGGOXKGSJ-NCYHJHSESA-N
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Description

3,4,5-Trimethoxyphenylacetic-2,2-D2 acid is a deuterated derivative of 3,4,5-Trimethoxyphenylacetic acid. This compound is characterized by the presence of three methoxy groups attached to a benzene ring and a deuterium-labeled acetic acid moiety. The molecular formula is C11H14O5, and it is commonly used in various scientific research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid typically involves the introduction of deuterium into the acetic acid moiety of 3,4,5-Trimethoxyphenylacetic acid. This can be achieved through various methods, including the use of deuterated reagents and solvents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxyphenylacetic-2,2-D2 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3,4,5-Trimethoxyphenylacetic-2,2-D2 acid is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for detailed studies of metabolic processes and enzyme kinetics. The compound can act as a substrate or inhibitor in various biochemical reactions, providing insights into the underlying mechanisms of action .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid include:

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking of metabolic pathways and improved stability in certain reactions compared to its non-deuterated counterparts .

Properties

CAS No.

344299-45-2

Molecular Formula

C11H14O5

Molecular Weight

228.24 g/mol

IUPAC Name

2,2-dideuterio-2-(3,4,5-trimethoxyphenyl)acetic acid

InChI

InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)/i6D2

InChI Key

DDSJXCGGOXKGSJ-NCYHJHSESA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)O

Origin of Product

United States

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